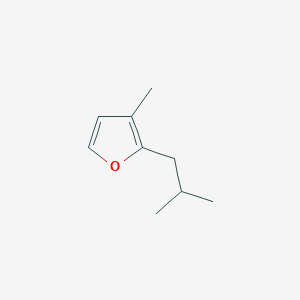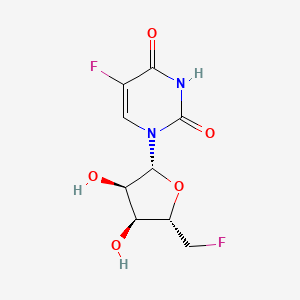![molecular formula C17H17Cl2NO B14410219 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide CAS No. 80487-99-6](/img/structure/B14410219.png)
2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylacetone in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Eigenschaften
CAS-Nummer |
80487-99-6 |
|---|---|
Molekularformel |
C17H17Cl2NO |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,13-7-9-14(18)10-8-13)20-16(21)11-12-5-3-4-6-15(12)19/h3-10H,11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
CHOHCXKJJPJNGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
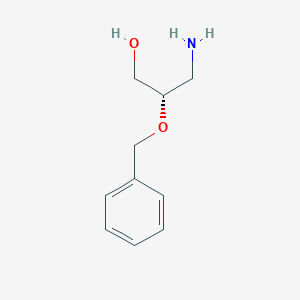
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
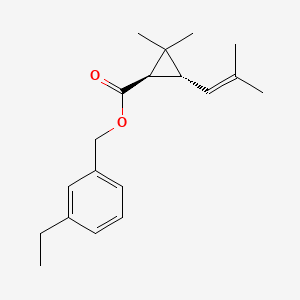

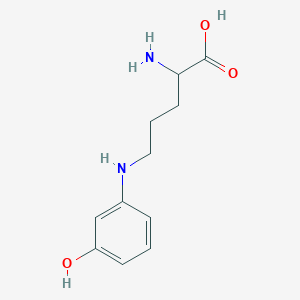

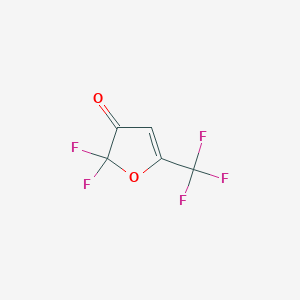
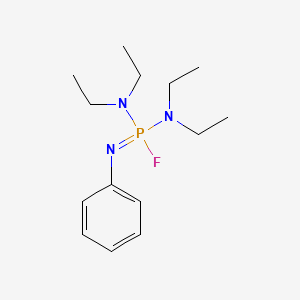
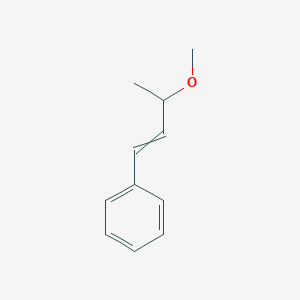
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
